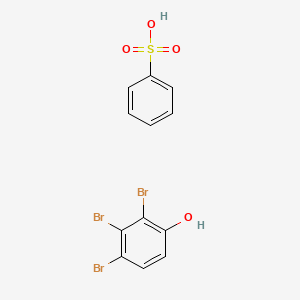
Benzenesulfonic acid;2,3,4-tribromophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid;2,3,4-tribromophenol is a compound that combines the properties of benzenesulfonic acid and 2,3,4-tribromophenol. Benzenesulfonic acid is an organosulfur compound with the formula C6H6O3S, known for its strong acidic properties and solubility in water and ethanol . 2,3,4-tribromophenol is a brominated phenol derivative, often used in various chemical applications due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid is typically prepared through the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum) . The reaction involves the addition of sulfur trioxide to benzene, forming benzenesulfonic acid. The process can be reversed by adding hot aqueous acid to benzenesulfonic acid, producing benzene .
2,3,4-tribromophenol can be synthesized by brominating phenol in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction conditions typically involve a solvent like acetic acid and a catalyst to facilitate the bromination process.
Industrial Production Methods
. This method ensures high yields and purity of the product. For 2,3,4-tribromophenol, industrial production may involve large-scale bromination reactions under controlled conditions to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid undergoes various reactions typical of aromatic sulfonic acids, including:
Electrophilic substitution: The sulfonic acid group can be replaced by other electrophiles.
Formation of sulfonamides: Reaction with amines to form sulfonamides.
Formation of sulfonyl chlorides: Reaction with phosphorus pentachloride to form benzenesulfonyl chloride.
2,3,4-tribromophenol can undergo:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles.
Oxidation and reduction: The phenolic group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Sulfur trioxide and fuming sulfuric acid: Used for sulfonation of benzene.
Phosphorus pentachloride: Used to convert benzenesulfonic acid to benzenesulfonyl chloride.
Bromine or N-bromosuccinimide: Used for bromination of phenol to produce 2,3,4-tribromophenol.
Major Products Formed
Benzenesulfonic acid: From sulfonation of benzene.
Benzenesulfonyl chloride: From reaction with phosphorus pentachloride.
2,3,4-tribromophenol: From bromination of phenol.
Scientific Research Applications
Benzenesulfonic acid and 2,3,4-tribromophenol have various applications in scientific research:
Chemistry: Used as reagents and intermediates in organic synthesis.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties and as precursors for drug development.
Industry: Used in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action for benzenesulfonic acid involves its strong acidic properties, which allow it to act as a catalyst in various chemical reactions. It can donate protons to facilitate electrophilic substitution reactions on aromatic rings .
For 2,3,4-tribromophenol, the bromine atoms increase the compound’s reactivity, making it susceptible to nucleophilic substitution reactions. The phenolic group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilic acid: Another aromatic sulfonic acid with similar acidic properties.
p-Toluenesulfonic acid: A sulfonic acid derivative with a methyl group on the benzene ring.
2,4,6-tribromophenol: A brominated phenol similar to 2,3,4-tribromophenol but with different bromine substitution patterns.
Uniqueness
Benzenesulfonic acid;2,3,4-tribromophenol is unique due to the combination of the sulfonic acid group and the brominated phenol structure. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
CAS No. |
63832-62-2 |
|---|---|
Molecular Formula |
C12H9Br3O4S |
Molecular Weight |
489.0 g/mol |
IUPAC Name |
benzenesulfonic acid;2,3,4-tribromophenol |
InChI |
InChI=1S/C6H3Br3O.C6H6O3S/c7-3-1-2-4(10)6(9)5(3)8;7-10(8,9)6-4-2-1-3-5-6/h1-2,10H;1-5H,(H,7,8,9) |
InChI Key |
RUPAMHXLJAOKJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=C(C(=C1O)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















